![molecular formula C15H13ClN2O2S B065899 N-[(5-chloro-2-methoxyphenyl)carbamothioyl]benzamide CAS No. 67618-11-5](/img/structure/B65899.png)
N-[(5-chloro-2-methoxyphenyl)carbamothioyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(5-chloro-2-methoxyphenyl)carbamothioyl]benzamide, also known as CMF-019, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications in cancer treatment. In
Wirkmechanismus
N-[(5-chloro-2-methoxyphenyl)carbamothioyl]benzamide works by inhibiting the activity of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many cancer cells. CAIX plays a critical role in regulating the pH of cancer cells, which is necessary for their survival and proliferation. By inhibiting CAIX, N-[(5-chloro-2-methoxyphenyl)carbamothioyl]benzamide disrupts the pH regulation in cancer cells, leading to their death.
Biochemical and Physiological Effects:
N-[(5-chloro-2-methoxyphenyl)carbamothioyl]benzamide has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment. Additionally, it has been shown to inhibit the formation of new blood vessels in tumors, which is necessary for their growth and spread.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[(5-chloro-2-methoxyphenyl)carbamothioyl]benzamide is that it has been shown to be effective against a wide range of cancer cell lines, making it a promising candidate for broad-spectrum cancer treatment. However, one limitation is that its mechanism of action is still not fully understood, which may hinder its further development as a cancer therapy.
Zukünftige Richtungen
There are several future directions for scientific research on N-[(5-chloro-2-methoxyphenyl)carbamothioyl]benzamide. One potential avenue is to further elucidate its mechanism of action and identify potential drug targets for combination therapy. Additionally, studies could explore the use of N-[(5-chloro-2-methoxyphenyl)carbamothioyl]benzamide in combination with other cancer therapies to enhance its efficacy. Finally, further preclinical and clinical studies are needed to determine its safety and efficacy in humans.
Synthesemethoden
The synthesis of N-[(5-chloro-2-methoxyphenyl)carbamothioyl]benzamide involves the reaction of 5-chloro-2-methoxyaniline with thiocarbonyldiimidazole followed by the reaction with benzoyl chloride. The resulting product is then purified through column chromatography to obtain the final product, N-[(5-chloro-2-methoxyphenyl)carbamothioyl]benzamide.
Wissenschaftliche Forschungsanwendungen
N-[(5-chloro-2-methoxyphenyl)carbamothioyl]benzamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, N-[(5-chloro-2-methoxyphenyl)carbamothioyl]benzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
CAS-Nummer |
67618-11-5 |
---|---|
Produktname |
N-[(5-chloro-2-methoxyphenyl)carbamothioyl]benzamide |
Molekularformel |
C15H13ClN2O2S |
Molekulargewicht |
320.8 g/mol |
IUPAC-Name |
N-[(5-chloro-2-methoxyphenyl)carbamothioyl]benzamide |
InChI |
InChI=1S/C15H13ClN2O2S/c1-20-13-8-7-11(16)9-12(13)17-15(21)18-14(19)10-5-3-2-4-6-10/h2-9H,1H3,(H2,17,18,19,21) |
InChI-Schlüssel |
DAOGSRUHYYZJHT-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Cl)NC(=S)NC(=O)C2=CC=CC=C2 |
Kanonische SMILES |
COC1=C(C=C(C=C1)Cl)NC(=S)NC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.